Divergent Leaving-Group Pathway in Intramolecular Nucleophilic Aromatic Substitution: Chloride vs. Hydride Displacement
In a direct comparative study, α-(N-substituted-N-2-chloro-3,5-dinitrobenzoylamino)phenylacetonitrile undergoes base-catalyzed cyclization with exclusive displacement of the aromatic chloride ion, whereas the corresponding α-(N-substituted-N-3,5-dinitrobenzoylamino) analog cyclizes via displacement of hydride ion, producing fundamentally different isoindolin-1-one products [1]. This mechanistic bifurcation—chloride versus hydride as the leaving group—demonstrates that the ortho-chloro substituent provides a synthetically exploitable secondary reactive site absent in the non-chlorinated 3,5-dinitrobenzoyl chloride.
| Evidence Dimension | Leaving group identity in base-catalyzed intramolecular NAS cyclization |
|---|---|
| Target Compound Data | Aromatic chloride ion (Cl⁻) displaced; isoindolin-1-one product (4) |
| Comparator Or Baseline | 3,5-Dinitrobenzoyl analog: hydride ion (H⁻) displaced; isoindolin-1-one product (3) |
| Quantified Difference | Binary mechanistic divergence: Cl⁻ vs. H⁻ as displaced species; structurally distinct cyclization products |
| Conditions | Base-catalyzed cyclization of α-(N-substituted-N-aroyl)phenylacetonitriles (Bayne et al., J. Chem. Soc., Chem. Commun., 1972) |
Why This Matters
This orthogonal reactivity enables sequential or chemoselective transformations where the acyl chloride is consumed first (acylation) and the aromatic chloride is reserved for a subsequent intramolecular NAS step, a synthetic strategy unavailable with 3,5-dinitrobenzoyl chloride.
- [1] Bayne, D.W., Tennant, G., Spence, T.W.M. Intramolecular nucleophilic aromatic substitution reactions involving the novel displacement of hydride ion by cyanobenzyl carbanions. J. Chem. Soc., Chem. Commun., 1972, 849-850. DOI: 10.1039/C39720000849. View Source
